molecular formula C8H14N4O B2666636 4-Amino-1-tert-butylpyrazole-3-carboxamide CAS No. 2418715-90-7

4-Amino-1-tert-butylpyrazole-3-carboxamide

Cat. No. B2666636
CAS RN: 2418715-90-7
M. Wt: 182.227
InChI Key: NNDGWTTYEAVKDN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “4-Amino-1-tert-butylpyrazole-3-carboxamide” is 1S/C8H14N4O/c1-8(2,3)12-4-5(9)6(11-12)7(10)13/h4H,9H2,1-3H3,(H2,10,13) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-Amino-1-tert-butylpyrazole-3-carboxamide” is a powder that is stored at room temperature .

Scientific Research Applications

Chemical Structure and Crystal Properties

4-Amino-1-tert-butylpyrazole-3-carboxamide is a compound that has been studied for its crystal properties and molecular interactions. In a study, three independent molecules of a similar compound, amicarbazone, were analyzed to understand their crystal packing and intramolecular interactions. The triazole ring and the carboxamide group in these molecules are almost coplanar, facilitating the formation of intramolecular N—H⋯O hydrogen bonds. Such structural insights are crucial for understanding the compound's reactivity and potential applications in material science and drug design (Kaur et al., 2013).

Application in Inhibiting Parasitic Enzymes

4-Amino-1-tert-butylpyrazole-3-carboxamide derivatives have shown significant potential in medicinal chemistry, particularly as selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum. These compounds, based on a 5-aminopyrazole-4-carboxamide scaffold, demonstrated low nanomolar inhibitory potencies against the target enzymes, offering a pathway for developing novel therapeutics against these parasites (Zhang et al., 2014).

Heterocyclization Reactions for Drug Development

The versatility of 4-Amino-1-tert-butylpyrazole-3-carboxamide and its derivatives in heterocyclization reactions has been explored to create a variety of compounds with potential biological activities. Studies have shown that these compounds can undergo various cyclizations to yield pyrazolo[1,5-a]pyrimidine-7-carboxamides and pyrazolo[3,4-b]pyridine-4-carboxamides, among others. These reactions and the resulting products are valuable in the development of new pharmacophores with potential applications in drug discovery (Rudenko et al., 2011).

Antitumor Activities

Derivatives of 4-Amino-1-tert-butylpyrazole-3-carboxamide have been synthesized and evaluated for their antitumor activities. For instance, novel 3-carboxyethyl 4-[(tert-butylamino)methyl]-N-arylpyrazole derivatives were synthesized using a one-pot two-step sequential methodology and evaluated against a panel of human tumor cell lines. These derivatives demonstrated potent inhibitory activities, highlighting their potential as leads for developing new cancer therapies (da Silva et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards. The associated hazard statements are H302, H315, H319, and H335, which suggest that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-amino-1-tert-butylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-8(2,3)12-4-5(9)6(11-12)7(10)13/h4H,9H2,1-3H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDGWTTYEAVKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-tert-butylpyrazole-3-carboxamide

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